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Compound of Interest

Compound Name: MK-4074

Cat. No.: B10800864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MK-4074, a potent, liver-specific dual

inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), with

other notable ACC inhibitors. Experimental data and detailed protocols are presented to

objectively assess its target engagement and performance.

Executive Summary
MK-4074 is a highly potent inhibitor of both ACC1 and ACC2, with an in vitro half-maximal

inhibitory concentration (IC50) of approximately 3 nM for both isoforms.[1][2] Its liver-specific

targeting, facilitated by organic anion-transporting polypeptides (OATPs), minimizes systemic

exposure and potential off-target effects.[1][3] Validation of target engagement is demonstrated

through robust inhibition of de novo lipogenesis (DNL) and stimulation of fatty acid oxidation

(FAO) in preclinical and clinical settings. A notable on-target effect of MK-4074 and other dual

ACC inhibitors is an increase in plasma triglycerides, a factor to consider in its therapeutic

application.

Comparison of MK-4074 with Alternative ACC
Inhibitors
The following table summarizes the key characteristics of MK-4074 in comparison to other well-

documented ACC inhibitors.
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Feature MK-4074
Firsocostat
(GS-0976/ND-
630)

PF-05221304 ND-654

Target(s) ACC1 and ACC2 ACC1 and ACC2 ACC1 and ACC2 ACC1 and ACC2

IC50
~3 nM (hACC1 &

hACC2)[1]

2.1 nM (hACC1),

6.1 nM (hACC2)

Data not publicly

available

3 nM (hACC1), 8

nM (hACC2)

Tissue Specificity
Liver-specific

(OATP substrate)
Liver-targeted Liver-targeted Liver-directed

Reported

Efficacy

Reduced hepatic

steatosis by 36%

in humans.

Significant

reductions in

hepatic steatosis.

Dose-dependent

suppression of

DNL.

Reduced hepatic

steatosis and

delayed

progression of

hepatocellular

carcinoma in

rats.

Effect on Plasma

Triglycerides

Increased by

~200% in

humans.

Significant

increase

observed.

Asymptomatic

increases with

≥90% DNL

inhibition.

Reduced in a rat

model of NASH.

Experimental Data
In Vitro Potency
MK-4074 demonstrates potent, dual inhibition of human ACC1 and ACC2 with an IC50 of

approximately 3 nM. This is comparable to other potent ACC inhibitors like Firsocostat and ND-

654.

In Vivo Target Engagement: Preclinical Models
In a KKAy mouse model of obesity and type 2 diabetes, a single oral dose of MK-4074 dose-

dependently decreased hepatic DNL with an ID50 of 0.9 mg/kg. Furthermore, single oral doses

of 30 and 100 mg/kg led to a 1.5- to 3-fold increase in plasma total ketones, a surrogate marker

for hepatic FAO.
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Clinical Target Engagement
In a Phase 1 study with healthy subjects, MK-4074 administered as a single 140 mg dose or as

a divided dose (70 mg b.i.d.) for 7 days resulted in approximately 96% and 91% inhibition of

fractional DNL, respectively, compared to placebo. In patients with hepatic steatosis, 4 weeks

of treatment with MK-4074 resulted in a 36% reduction in liver triglycerides.

On-Target Side Effect: Hypertriglyceridemia
A consistent observation with potent dual ACC inhibitors is an elevation in plasma triglycerides.

Treatment with MK-4074 for 4 weeks increased mean plasma triglycerides by approximately

200%. This is understood to be a direct consequence of on-target ACC inhibition, which leads

to a reduction in malonyl-CoA. The subsequent decrease in polyunsaturated fatty acid (PUFA)

synthesis activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), leading to

increased VLDL secretion.

Experimental Protocols
Biochemical ACC Inhibition Assay
This assay determines the in vitro potency of inhibitors against purified ACC enzymes.

Protocol:

Recombinant human ACC1 and ACC2 enzymes are purified.

The enzyme is incubated with the test compound (e.g., MK-4074) at various concentrations.

The enzymatic reaction is initiated by adding a reaction mixture containing:

50 mM HEPES-Na (pH 7.5)

20 mM MgCl2

20 mM potassium citrate

2 mM DTT

0.5 mg/mL BSA
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5 mM ATP

250 µM acetyl-CoA

4.1 mM NaHCO3

0.086 mM NaH14CO3 (radiolabeled bicarbonate)

The reaction is incubated at 37°C for 40 minutes.

The reaction is stopped, and the incorporation of 14C into the acid-stable product, malonyl-

CoA, is measured using a scintillation counter.

IC50 values are calculated from the dose-response curves.

Cellular De Novo Lipogenesis (DNL) Assay
This assay measures the rate of new fatty acid synthesis in cells.

Protocol:

Hepatocytes are pre-incubated with the test compound for 1 hour.

The cells are then incubated for an additional 1-3 hours with 14C-labeled acetate.

After incubation, intracellular lipids are extracted.

The amount of 14C incorporated into the lipid fraction is quantified to determine the rate of

DNL.

Cellular Fatty Acid Oxidation (FAO) Assay
This assay measures the breakdown of fatty acids for energy.

Protocol:

Cells are pre-incubated with the test compound for 1 hour.

The cells are then incubated for an additional 1-3 hours with 3H-labeled palmitate.
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The amount of released 3H-labeled fatty acids (or tritiated water) is measured to determine

the rate of FAO.

In Vivo Target Engagement in Mouse Models
Protocol:

Male KKAy mice (a model of obesity and type 2 diabetes) are used.

A single oral dose of MK-4074 (e.g., 0.3-3 mg/kg) is administered.

After a specified time (e.g., 1 hour), the liver is excised.

Liver slices are prepared and incubated with 14C-acetate to measure ex vivo DNL.

Alternatively, plasma samples are collected at various time points post-dose to measure total

ketone bodies as a surrogate for hepatic FAO.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a biophysical method to verify drug-target interaction in a cellular environment. While

a specific CETSA protocol for MK-4074 is not detailed in the provided search results, a general

protocol can be adapted.

Adapted Protocol:

Intact cells are treated with the test compound (MK-4074) or vehicle (DMSO).

The cell suspensions are heated to a range of temperatures to induce protein denaturation.

Cells are lysed, and the aggregated proteins are separated from the soluble fraction by

centrifugation.

The amount of soluble ACC1 and ACC2 remaining in the supernatant is quantified by a

sensitive protein detection method such as Western blotting or an immunoassay (e.g.,

AlphaLISA).
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Binding of the compound to the target protein stabilizes it, resulting in a shift in the melting

curve to a higher temperature.
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Caption: Mechanism of action of MK-4074 on ACC1 and ACC2 in lipid metabolism.
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Caption: Experimental workflow for validating MK-4074 target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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